molecular formula C19H16FN5OS B11234702 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-fluorobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-fluorobenzamide

Cat. No.: B11234702
M. Wt: 381.4 g/mol
InChI Key: VCKBWAMGBMXFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE is a heterocyclic compound that features a triazolothiadiazole core. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE typically involves the cyclization of hydrazino functional groups with various reagents. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include hydrazonoyl halides, alkyl carbothioates, and triethylamine. Reaction conditions often involve heating and the use of solvents like ethanol or DMSO .

Major Products

The major products formed from these reactions include various substituted triazolothiadiazole derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Properties

Molecular Formula

C19H16FN5OS

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-fluorobenzamide

InChI

InChI=1S/C19H16FN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-8-6-12(7-9-13)11-21-17(26)14-4-3-5-15(20)10-14/h3-10H,2,11H2,1H3,(H,21,26)

InChI Key

VCKBWAMGBMXFPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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